Cas no 1847433-55-9 (trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol)

Trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol is a chiral cyclobutane derivative featuring a 2-methylbenzylamino substituent and a hydroxyl group in a trans-configuration. This structural motif lends itself to applications in asymmetric synthesis and medicinal chemistry, where its rigid cyclobutane core and functional groups enable precise stereochemical control. The compound’s potential as a building block for pharmacologically active molecules arises from its ability to act as a scaffold for further derivatization. Its well-defined stereochemistry and synthetic versatility make it valuable for research in drug discovery and development, particularly in targeting stereospecific interactions. The product is typically characterized by high purity and stability under standard handling conditions.
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol structure
1847433-55-9 structure
Product Name:trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
CAS No:1847433-55-9
MF:C12H17NO
MW:191.269483327866
CID:5040749
Update Time:2025-05-21

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol
    • (1R,2R)-2-[(2-methylphenyl)methylamino]cyclobutan-1-ol
    • trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
    • Inchi: 1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1
    • InChI Key: QVYRYWPXMDYPNF-VXGBXAGGSA-N
    • SMILES: O[C@@H]1CC[C@H]1NCC1C=CC=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.299

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T312216-100mg
trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol
1847433-55-9
100mg
$ 115.00 2022-06-02
TRC
T312216-500mg
trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol
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500mg
$ 435.00 2022-06-02
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T312216-1g
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$ 680.00 2022-06-02
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trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol
1847433-55-9 95%+
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$423.0 2023-09-06
Life Chemicals
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$446.0 2023-09-06
Life Chemicals
F6619-0592-1g
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$470.0 2023-09-06
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1847433-55-9 95%+
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trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol
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Additional information on trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

Research Brief on trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (CAS: 1847433-55-9): Recent Advances and Applications

In recent years, the compound trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (CAS: 1847433-55-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutane ring structure and functionalized amino alcohol moiety, has shown promising potential in various therapeutic applications. The latest research efforts have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol, highlighting its improved yield and purity through novel catalytic methods. The study emphasized the compound's role as a key intermediate in the development of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). These findings underscore the molecule's versatility and its potential to address unmet medical needs in neurology and oncology.

Further investigations into the biological activity of trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol have revealed its affinity for serotonin and dopamine receptors, suggesting its applicability in treating central nervous system (CNS) disorders. Preclinical trials demonstrated its ability to modulate neurotransmitter release with minimal off-target effects, positioning it as a promising candidate for further clinical development. Researchers have also noted its favorable pharmacokinetic profile, including good oral bioavailability and blood-brain barrier penetration.

In addition to its therapeutic potential, recent advancements in computational chemistry have enabled the virtual screening of trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol derivatives. Molecular docking studies have identified structural modifications that enhance binding affinity and selectivity, paving the way for the design of next-generation therapeutics. These computational approaches, combined with high-throughput screening, have accelerated the identification of novel analogs with improved efficacy and safety profiles.

The industrial application of trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol has also seen progress, with several pharmaceutical companies filing patents for its use in combination therapies. Notably, its incorporation into drug formulations has shown synergistic effects with existing chemotherapeutic agents, enhancing their anti-tumor activity while reducing systemic toxicity. These developments highlight the compound's potential to revolutionize treatment paradigms in oncology and other therapeutic areas.

In conclusion, the ongoing research on trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (CAS: 1847433-55-9) underscores its multifaceted role in modern drug discovery and development. From its synthetic optimization to its therapeutic applications, this compound continues to offer valuable insights and opportunities for innovation. Future studies are expected to further explore its mechanistic pathways and clinical potential, solidifying its position as a key player in the chemical biology and pharmaceutical landscape.

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